REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[O:3][CH:4]1[CH2:7][CH:6]([C:8]([O:10]CC)=[O:9])[CH2:5]1.[OH-].[Na+]>C1COCC1.O>[F:1][C:2]([F:13])([F:14])[O:3][CH:4]1[CH2:7][CH:6]([C:8]([OH:10])=[O:9])[CH2:5]1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 60° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with a 1.5 N aqueous solution of HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×20 mL) The combined organic layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1CC(C1)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |